3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Description

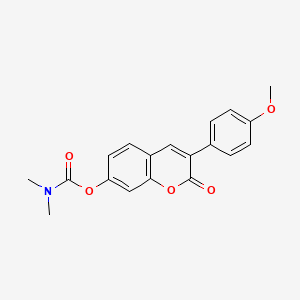

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a coumarin derivative characterized by a 4-methoxyphenyl substituent at position 3 and a dimethylcarbamate group at position 7 of the chromen-2-one core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)24-15-9-6-13-10-16(18(21)25-17(13)11-15)12-4-7-14(23-3)8-5-12/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMJSMFBXYGHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions. The resulting intermediate is then subjected to electrophilic aromatic substitution to introduce the 4-methoxyphenyl group. Finally, the dimethylcarbamate moiety is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Dimethylamine and carbamoyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromen-2-one core substituted with a 4-methoxyphenyl group and a dimethylcarbamate moiety. The synthesis typically involves several steps:

- Formation of Chromene Core : The initial step often includes the condensation of salicylaldehyde with a β-keto ester under basic conditions to yield the chromen-2-one structure.

- Electrophilic Aromatic Substitution : The introduction of the 4-methoxyphenyl group is achieved through electrophilic aromatic substitution.

- Carbamoylation : The final step involves the nucleophilic substitution reaction with dimethylamine and a suitable carbamoyl chloride to introduce the dimethylcarbamate moiety.

Chemistry

In organic synthesis, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate serves as a versatile building block for the preparation of more complex molecules. Its unique structure allows for further functionalization, making it valuable in developing new compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies have shown that it can effectively inhibit acetylcholinesterase (AChE), suggesting its utility in managing Alzheimer's disease by enhancing cholinergic transmission. Additionally, its interaction with specific molecular targets can block substrate access to certain enzymes, impacting various biological pathways.

Medicine

Research indicates that this compound exhibits anti-inflammatory and anticancer activities. It has shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), making it a candidate for further development in cancer therapy . The compound's mechanism of action may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Industry

In industrial applications, this compound is explored for its potential use in developing advanced materials, including polymers and coatings. Its chemical properties may contribute to improved material characteristics such as durability and resistance to environmental factors.

The biological activity of this compound has been documented through various assays:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

- Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Inhibition of Cholinesterases

A study highlighted the effectiveness of this compound in inhibiting AChE with an IC50 value around 12 μM. This suggests its potential role in enhancing cholinergic activity, which is beneficial for Alzheimer's disease treatment.

Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can reduce cell viability in MCF-7 breast cancer cells significantly, showcasing its selective cytotoxic effects. The results indicate that it could be developed into a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type. The pathways involved in these interactions often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 7

The dimethylcarbamate group at position 7 distinguishes the target compound from analogues with alternative substituents:

- Acetate Group : 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate () replaces dimethylcarbamate with an acetate. Acetates are prone to hydrolysis in vivo, which may reduce bioavailability compared to the more stable carbamate .

- Carbamate Derivatives: Compounds like 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate () retain the dimethylcarbamate but introduce a phenoxy group at position 3, altering electronic effects and steric bulk .

Substituent Variations at Position 3

The 4-methoxyphenyl group at position 3 is compared to other aryl and alkyl substituents:

- Benzyl/Fluorobenzyl Groups: Compounds 14–19 () feature benzyl or fluorobenzyl groups at position 3. The 4-methoxyphenyl group in the target compound offers electron-donating effects, which may improve π-π stacking in biological targets .

- Phenoxy vs. Phenyl: Analogues like 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate () replace the phenyl group with phenoxy, introducing an oxygen atom.

Substituent Variations at Position 4

- Trifluoromethyl (CF₃) Group: Compounds such as [3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] dimethylcarbamate () incorporate a CF₃ group at position 2. The electron-withdrawing CF₃ group enhances metabolic stability and may influence electron distribution across the coumarin core .

Table 1: Key Properties of Selected Coumarin Derivatives

Biological Activity

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of scientific studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenol with appropriate reagents to form the chromene structure. The dimethylcarbamate moiety is introduced through a carbamation reaction. The general synthetic route can be summarized as follows:

- Formation of Chromene Core : Starting from 4-methoxyphenol and a suitable diketone or acyl compound under acidic conditions.

- Carbamoylation : Reacting the chromene intermediate with dimethylcarbamoyl chloride in the presence of a base.

Antioxidant Properties

Several studies have reported that compounds similar to this compound exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, chromene derivatives have been shown to reduce oxidative stress markers in various cell lines, suggesting potential protective effects against oxidative damage .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that compounds within this structural class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. In vitro studies revealed that certain derivatives demonstrated IC50 values in the micromolar range against AChE, indicating their potential as therapeutic agents for cognitive enhancement .

Anti-inflammatory Effects

The anti-inflammatory activity of chromene derivatives has been documented through various assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory disorders .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that this compound exhibits selective cytotoxicity, potentially making it a candidate for further development in cancer therapy .

Study 1: Inhibition of Cholinesterases

A study focused on the biological activity of various chromene derivatives showed that this compound effectively inhibited AChE with an IC50 value of approximately 12 μM. This suggests its potential utility in Alzheimer's disease management by enhancing cholinergic transmission .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step procedure involving:

- Coumarin core formation : Condensation of substituted salicylaldehydes with active methylene compounds under anhydrous conditions (e.g., using dichloromethane and triethylamine as a base) .

- Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation, followed by dimethylcarbamate installation using dimethylcarbamoyl chloride .

- Purification : Recrystallization in solvents like diethyl ether (Et₂O) or column chromatography (SiO₂, DCM) achieves >95% purity, verified by HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for the coumarin backbone (e.g., δ ~6.5–8.5 ppm for aromatic protons) and substituents (e.g., methoxy at δ ~3.8 ppm, carbamate carbonyl at δ ~160 ppm) .

- X-ray crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10:1 and R-factors <0.05. Anisotropic displacement parameters validate molecular geometry .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Approach :

- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C to identify decomposition points.

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- Solution stability : Test in buffers (pH 2–12) at 25–37°C; use LC-MS to detect hydrolysis products (e.g., free coumarin or carbamate fragments) .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data, such as poor refinement statistics?

- Resolution Strategies :

- Data quality : Ensure high-resolution data (d-spacing <1.0 Å) and minimize crystal twinning. Use SHELXD for initial phasing and SHELXL for refinement, applying restraints for disordered regions .

- Validation tools : Employ WinGX/ORTEP for geometry checks (e.g., bond angles, torsions) and PLATON to detect missed symmetry .

- Example : In a related coumarin derivative, adjusting hydrogen-bonding restraints reduced R-factor from 0.10 to 0.035 .

Q. What experimental design considerations improve reaction yields in large-scale synthesis?

- Optimization Parameters :

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for regioselective substitutions, improving yields by 15–20% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamate formation efficiency .

- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of methoxyphenyl groups, critical for maintaining >90% yield .

Q. How can mechanistic insights into the compound’s biological activity be derived from structural analogs?

- Approach :

- SAR studies : Compare with analogs (e.g., 3-(4-chlorophenyl)-7-hydroxycoumarin) to identify pharmacophores. For example, methoxy groups enhance membrane permeability, while carbamates improve metabolic stability .

- In silico modeling : Dock the compound into target proteins (e.g., cytochrome P450) using software like AutoDock Vina, validated by IC₅₀ assays .

- Case study : A structurally similar coumarin showed cytotoxicity via topoisomerase inhibition (IC₅₀ = 2.1 µM), suggesting a potential mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.